![molecular formula C8H11NO2 B14418587 6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one CAS No. 82450-01-9](/img/structure/B14418587.png)
6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one is a bicyclic compound with a unique structure that includes a methoxy group and an azabicyclo framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one typically involves the photo-addition of 4-methoxy-2-pyridone to ethylene under acetone-sensitized conditions. The resulting adduct is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) to yield the desired compound . The reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the azabicyclo framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), methyl iodide (CH₃I)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of microbial growth and modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Azabicyclo[4.2.0]oct-4-en-8-one
- 8-Azabicyclo[3.2.1]octane
Uniqueness
6-Methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one is unique due to its methoxy group and specific azabicyclo framework. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
82450-01-9 |
|---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
6-methoxy-3-azabicyclo[4.2.0]oct-4-en-2-one |
InChI |
InChI=1S/C8H11NO2/c1-11-8-3-2-6(8)7(10)9-5-4-8/h4-6H,2-3H2,1H3,(H,9,10) |
InChI-Schlüssel |
NYIQMFLTJVPFFP-UHFFFAOYSA-N |
Kanonische SMILES |
COC12CCC1C(=O)NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


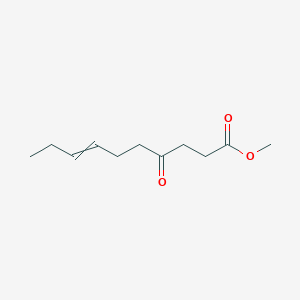
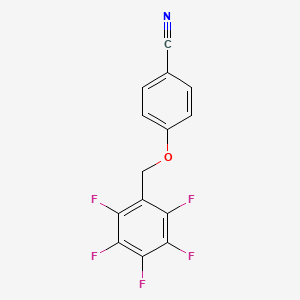
![2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14418522.png)
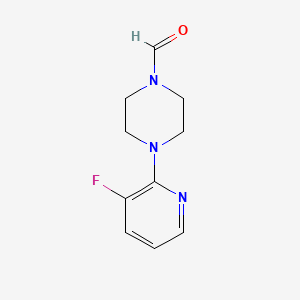
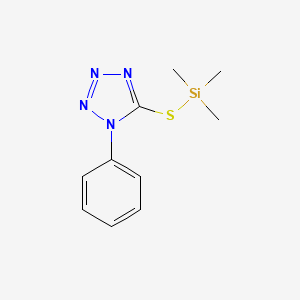
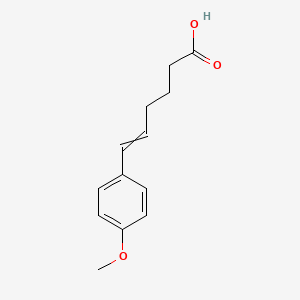
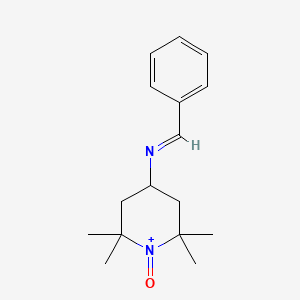
![3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14418545.png)
![Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide](/img/structure/B14418553.png)
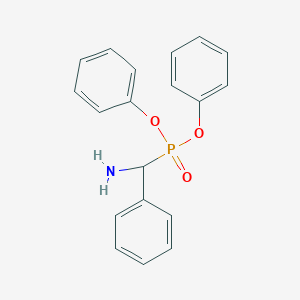


![12H-Benzo[a]phenothiazine, 9-methyl-](/img/structure/B14418579.png)

